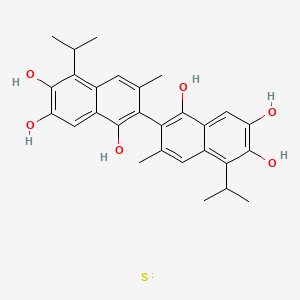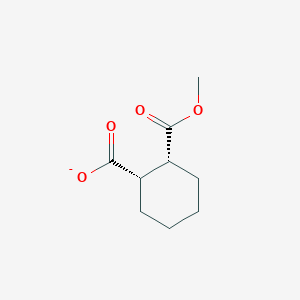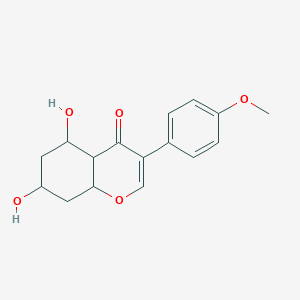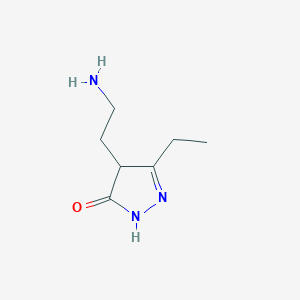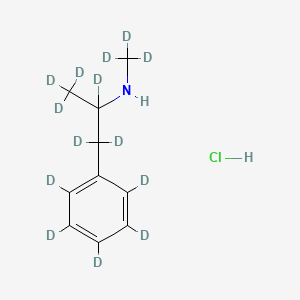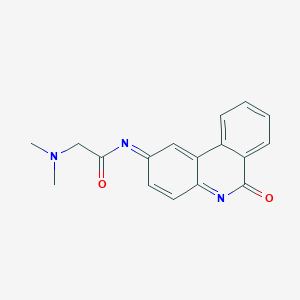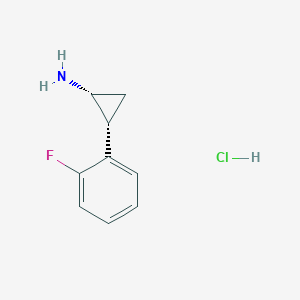
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a fluorophenyl group and an amine group, forming a racemic mixture of its enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The amine group is introduced via an amination reaction, which may involve the use of ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of halogenating agents or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with receptors or enzymes, modulating their activity.
Alter Signaling Pathways: Affect intracellular signaling pathways, leading to changes in cellular functions.
Induce Biological Effects: Result in various biological effects, such as changes in gene expression or protein activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a chlorine atom instead of fluorine.
(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a bromine atom instead of fluorine.
(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a methyl group instead of fluorine.
Uniqueness
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C9H11ClFN |
|---|---|
Molekulargewicht |
187.64 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9-;/m1./s1 |
InChI-Schlüssel |
FTBWFKALQNGCQS-PRCZDLBKSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2F.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC=CC=C2F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


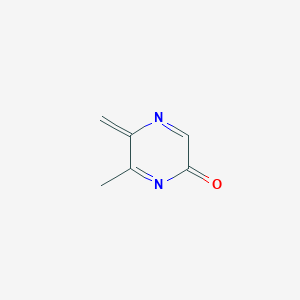
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)

